molecular formula C12H11N3O B12524169 Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile

Cat. No.: B12524169
M. Wt: 213.23 g/mol
InChI Key: HSZUUHDFBCLUOX-UHFFFAOYSA-N
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Description

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile is a bicyclic isoindoline derivative featuring a 2-ethyl substituent, a 3-oxo group, and an exocyclic aminoacetonitrile moiety in a Z-configuration. Its structure is stabilized by intramolecular N–H⋯O hydrogen bonds, forming an S(6) ring motif . The compound is synthesized via a three-component reaction involving 2-carboxybenzaldehyde, ethylamine, and cyanide under acidic conditions. Steric hindrance plays a critical role in its formation; unbranched primary amines like ethylamine yield the product, while α-branched amines (e.g., isopropylamine) fail due to steric clashes .

Crystallographic studies (performed using SHELXL and WinGX/ORTEP ) reveal a planar bicyclic π-system with minor twisting (≤5°) of the aminoacetonitrile unit relative to the isoindoline core. The crystal packing is governed by intermolecular C–H⋯O hydrogen bonds and C–H⋯π interactions, creating a 2D network .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethyl-3-hydroxyisoindole-1-carboximidoyl cyanide

InChI

InChI=1S/C12H11N3O/c1-2-15-11(10(14)7-13)8-5-3-4-6-9(8)12(15)16/h3-6,14,16H,2H2,1H3

InChI Key

HSZUUHDFBCLUOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC=CC2=C1O)C(=N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile typically involves the reaction of isoindoline derivatives with acetonitrile under specific conditions. One common method involves the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . The reaction conditions often require the use of a base, such as a proton sponge, and a catalyst, such as triflic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The amino and acetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

(Z)-Amino(2-methyl-3-oxoisoindolin-1-ylidene)acetonitrile: Differs by a methyl group at position 2 instead of ethyl.

N-Benzyl derivative : Features a benzyl substituent on the exocyclic nitrogen.

Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate: A pyrazolone-based analog with an ester side chain .

Crystallographic and Geometric Analysis

Compound Substituent R Factor Twist Angle (°) π-π Distance (Å) Key Interactions
2-Ethyl target compound C₂H₅ 0.048 ~5.0 (est.) 3.826–4.326 N–H⋯O, C–H⋯O, C–H⋯π
2-Methyl analog CH₃ 0.047 1.7 3.826–4.326 N–H⋯O, C–H⋯O, π-π
N-Benzyl derivative C₆H₅CH₂ N/A 5.0 N/A Reduced planarity due to bulk
Pyrazolone-based analog C₆H₅ 0.048 N/A N/A Intramolecular N–H⋯O, C–H⋯O
  • Twist Angle : The 2-methyl analog exhibits near-planar geometry (1.7°), whereas the N-benzyl derivative shows significant twisting (5.0°). The 2-ethyl compound likely adopts an intermediate geometry due to moderate steric bulk .
  • Hydrogen Bonding : All analogs form intramolecular N–H⋯O bonds, but the 2-ethyl and 2-methyl variants exhibit stronger intermolecular C–H⋯O networks compared to the N-benzyl derivative .

Challenges and Limitations

  • Crystallization : The 2-methyl analog’s crystals are prone to twinning, complicating refinement . The 2-ethyl compound may face similar issues.
  • Solubility : Bulky substituents (e.g., benzyl) reduce solubility, limiting practical use .

Biological Activity

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and structural properties, along with relevant case studies and research findings.

Structural Characteristics

The compound has the following chemical formula: C11H10N3OC_{11}H_{10}N_3O. Its structure consists of an isoindoline ring system with an acetonitrile group attached. The compound exhibits both hydrogen bonding and π–π interactions, which are crucial for its biological activity.

Table 1: Crystal Data for this compound

PropertyValue
Molecular FormulaC11H10N3OC_{11}H_{10}N_3O
Molecular Weight199.21 g/mol
Crystal SystemTriclinic
Space GroupP1
Density1.429 mg/m³
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves a three-component reaction between 2-carboxybenzaldehyde, aliphatic amines, and cyanide in an acidic medium. The yield can vary; however, unbranched primary amines generally yield better results compared to branched ones due to steric hindrance issues.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives show significant antibacterial properties against various strains.
  • Anticancer Potential : Certain isoindoline derivatives have been studied for their ability to inhibit cancer cell proliferation.

The biological activity is primarily attributed to the interaction of the compound with specific cellular targets. For instance, it may inhibit enzymes involved in cell signaling pathways or interfere with nucleic acid synthesis.

Case Study: Anticancer Activity

A study conducted on a series of isoindoline derivatives demonstrated that specific modifications to the amino group enhanced their cytotoxicity against human cancer cell lines. The study found that the presence of electron-withdrawing groups increased the potency of these compounds.

Table 2: Summary of Biological Activity Studies

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityIC50 values ranging from 5 to 15 µM
Enzyme InhibitionInhibition of topoisomerase II

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